molecular formula C25H19BrN4O2 B2543714 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide CAS No. 1189492-54-3

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide

Cat. No.: B2543714
CAS No.: 1189492-54-3
M. Wt: 487.357
InChI Key: ZKCIVYDTSCTNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a pyrimidoindole derivative featuring a benzyl group at position 3, a ketone at position 4, and an acetamide side chain substituted with a 3-bromophenyl group. Its core structure combines a pyrimidine ring fused to an indole system, a scaffold noted for interactions with biological targets such as Toll-like receptor 4 (TLR4) .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O2/c26-18-9-6-10-19(13-18)28-22(31)15-30-21-12-5-4-11-20(21)23-24(30)25(32)29(16-27-23)14-17-7-2-1-3-8-17/h1-13,16H,14-15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCIVYDTSCTNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a synthetic compound belonging to the pyrimidoindole class, characterized by its complex structure that integrates an indole framework with various functional groups. This unique architecture has prompted extensive research into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C27H24BrN3OC_{27}H_{24}BrN_{3}O, with a molecular weight of approximately 474.92 g/mol. The compound features a pyrimidoindole core, which is known for its diverse pharmacological properties. The presence of the acetamide moiety enhances its potential for various chemical interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
  • Receptor Modulation : It binds to various receptors, influencing cellular signaling pathways and gene expression.
  • Antiviral and Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit antiviral properties and modulate inflammatory responses through these interactions.

Antimicrobial Activity

The antimicrobial properties of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide have been investigated against several bacterial strains. The minimal inhibitory concentrations (MIC) were determined using standard methods. The results indicate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Low
Bacillus subtilis16High
Pseudomonas aeruginosa128Low

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy observed in vitro.

Fungal Strain MIC (µg/mL) Activity
Candida albicans32Moderate
Aspergillus flavus64Low
Trichophyton rubrum16High

Case Studies

Several studies have highlighted the biological activity of similar compounds within the pyrimidoindole class. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives with modifications at the benzyl and acetamide positions exhibited enhanced activity against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited for therapeutic development.

Comparison with Similar Compounds

Structural Modifications and Implications

  • Substituent Effects :

    • 3-Bromophenyl vs. Alkyl/Aryl Groups : The target’s bromine atom may enhance binding via halogen interactions compared to alkyl groups (e.g., cyclopentyl ) or electron-donating substituents (e.g., furfuryl ). However, bulkier groups like 4-phenylbutan-2-yl could reduce target accessibility.
    • Thioacetamide vs. Acetamide : Thioether-containing analogs (e.g., compounds 11, 19 ) exhibit TLR4 selectivity, suggesting sulfur’s role in modulating receptor interactions. The target’s oxygen-based linkage may alter binding kinetics.
    • Halogen vs. Trifluoromethoxy : The 4-trifluoromethoxyphenyl group offers greater metabolic stability than bromine but similar electronic effects.
  • Synthetic Accessibility :

    • HATU-mediated coupling achieves high yields (50–83.6%) for N-substituted thioacetamides , whereas the target compound’s synthesis route is unspecified.
  • Biological Activity: TLR4 ligands (e.g., compounds 11, 19 ) highlight the pyrimidoindole scaffold’s versatility in immunomodulation. The target’s bromophenyl group may confer unique selectivity. Antioxidant coumarin derivatives demonstrate that acetamide side chains enhance radical scavenging, though core heterocycle differences limit direct comparison.

Physicochemical Properties

  • Lipophilicity : The 3-bromophenyl group increases logP compared to hydrophilic substituents (e.g., furfuryl ) but remains less lipophilic than trifluoromethoxyphenyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.